molecular formula C14H26BNO4 B6263856 rac-tert-butyl N-[(1R,2S)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]carbamate, cis CAS No. 1807546-55-9

rac-tert-butyl N-[(1R,2S)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]carbamate, cis

Cat. No.: B6263856
CAS No.: 1807546-55-9
M. Wt: 283.17 g/mol
InChI Key: AQEITQBMKRPRMU-UHFFFAOYSA-N
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Description

The compound rac-tert-butyl N-[(1R,2S)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]carbamate, cis, is a highly specialized chemical. It contains a cyclopropyl group bonded to a dioxaborolane ring, making it interesting for various applications in chemistry and industry. This compound has a unique stereochemistry due to its cyclic structure and specific substitutions, leading to significant importance in research and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

This compound is generally synthesized through multi-step organic synthesis. A typical approach involves the formation of the cyclopropyl group, followed by the introduction of the dioxaborolane moiety. These steps include cyclopropanation reactions, protection and deprotection steps, and boron-containing reagent reactions under controlled conditions to ensure the desired stereochemistry.

Industrial Production Methods

For large-scale industrial production, methods such as continuous flow synthesis are often employed. This helps maintain control over reaction parameters and ensures consistency. Techniques like high-performance liquid chromatography are utilized to purify the compound, maintaining its stereochemical integrity.

Chemical Reactions Analysis

Types of Reactions

rac-tert-butyl N-[(1R,2S)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]carbamate, cis, undergoes several types of chemical reactions including:

  • Oxidation: Typically forming boronic acids or other oxidized boron derivatives.

  • Reduction: Can involve breaking the boron-carbon bonds, leading to simpler hydrocarbons.

  • Substitution: Occurs at the boron site, allowing for a variety of functional groups to be introduced.

Common Reagents and Conditions

  • Oxidation: Employing reagents like hydrogen peroxide or oxone under mild acidic conditions.

  • Reduction: Utilizing reagents such as lithium aluminum hydride or sodium borohydride.

  • Substitution: Using halogenated compounds or organolithium reagents for effective substitution at the boron site.

Major Products

The major products from these reactions vary significantly, with oxidized boronic acids being quite common, alongside substituted carbamate derivatives that have a range of functional applications.

Scientific Research Applications

The compound rac-tert-butyl N-[(1R,2S)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]carbamate, cis, has broad applications:

  • Chemistry: Used as a building block in organic synthesis, particularly in the creation of complex molecules with specific stereochemistry.

  • Biology: Employed in the synthesis of biologically active molecules and as a tool in enzyme inhibition studies.

  • Medicine: Investigated for its potential in drug development, particularly as a precursor for boron-containing drugs.

  • Industry: Utilized in the production of advanced materials, including polymers and catalysts.

Mechanism of Action

The compound's mechanism of action often involves its role as a reagent or intermediate in chemical reactions. Its unique boron-containing structure allows it to interact with various molecular targets, facilitating transformations and synthesis. The dioxaborolane ring is particularly effective in making boron-carbon bonds, which are crucial in many synthetic pathways.

Comparison with Similar Compounds

This compound is unique due to its specific stereochemistry and boron-containing structure. Comparable compounds include:

  • Boronate Esters: Often used in similar applications but may lack the specific reactivity of the dioxaborolane ring.

  • Cyclopropyl Carbamates: While similar in structure, they may not contain the boron moiety, limiting their range of reactions.

Compared to these compounds, rac-tert-butyl N-[(1R,2S)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]carbamate, cis, offers a unique combination of reactivity and stability, making it invaluable for specific high-precision applications.

Properties

CAS No.

1807546-55-9

Molecular Formula

C14H26BNO4

Molecular Weight

283.17 g/mol

IUPAC Name

tert-butyl N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]carbamate

InChI

InChI=1S/C14H26BNO4/c1-12(2,3)18-11(17)16-10-8-9(10)15-19-13(4,5)14(6,7)20-15/h9-10H,8H2,1-7H3,(H,16,17)

InChI Key

AQEITQBMKRPRMU-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2CC2NC(=O)OC(C)(C)C

Purity

95

Origin of Product

United States

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